3'-Chloro-3,4'-dimethylbutyrophenone 3'-Chloro-3,4'-dimethylbutyrophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13375220
InChI: InChI=1S/C12H15ClO/c1-8(2)6-12(14)10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3
SMILES: CC1=C(C=C(C=C1)C(=O)CC(C)C)Cl
Molecular Formula: C12H15ClO
Molecular Weight: 210.70 g/mol

3'-Chloro-3,4'-dimethylbutyrophenone

CAS No.:

VCID: VC13375220

Molecular Formula: C12H15ClO

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-3,4'-dimethylbutyrophenone -

Description

3'-Chloro-3,4'-dimethylbutyrophenone is a chemical compound that belongs to the class of butyrophenones, which are known for their diverse applications in pharmaceuticals and organic synthesis. Despite its specific name, detailed information about this compound is limited in mainstream scientific literature. This article aims to compile available data and provide insights into its potential properties and applications based on related compounds and general principles of organic chemistry.

Potential Applications

While specific applications of 3'-Chloro-3,4'-dimethylbutyrophenone are not well-documented, compounds in the butyrophenone class have been explored for their biological activities, including potential use in pharmaceuticals and as intermediates in organic synthesis.

Application AreaDescription
PharmaceuticalsPotential biological activity, though specific uses are unclear
Organic SynthesisCould serve as an intermediate in synthesizing more complex molecules

Safety and Handling

Handling 3'-Chloro-3,4'-dimethylbutyrophenone requires standard precautions for organic compounds, including wearing protective gear and working in a well-ventilated area. Specific safety data sheets (SDS) for this compound are not readily available, so caution should be exercised based on its chemical structure.

Product Name 3'-Chloro-3,4'-dimethylbutyrophenone
Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
IUPAC Name 1-(3-chloro-4-methylphenyl)-3-methylbutan-1-one
Standard InChI InChI=1S/C12H15ClO/c1-8(2)6-12(14)10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3
Standard InChIKey GOIFODPZYFFRRH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)CC(C)C)Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)CC(C)C)Cl
PubChem Compound 82113284
Last Modified Jan 05 2024

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